molecular formula C18H18ClN3O4S2 B6525768 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 1011881-34-7

2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B6525768
CAS No.: 1011881-34-7
M. Wt: 439.9 g/mol
InChI Key: QYGASERBDJFXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophen-2-yl group at position 3. The oxadiazole ring is linked via a sulfanyl group to an acetamide moiety, which is further substituted with a 2-(3,4-dimethoxyphenyl)ethyl chain. The 1,3,4-oxadiazole scaffold is known for its electron-deficient aromatic system, enhancing metabolic stability and enabling π-π stacking interactions in biological targets .

Properties

IUPAC Name

2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4S2/c1-24-12-4-3-11(9-13(12)25-2)7-8-20-16(23)10-27-18-22-21-17(26-18)14-5-6-15(19)28-14/h3-6,9H,7-8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGASERBDJFXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a novel derivative of the oxadiazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H18ClN3O2S
  • Molecular Weight : 351.85 g/mol
  • CAS Number : 1706440-50-7

Biological Activities

  • Antitumor Activity :
    • Compounds containing the oxadiazole ring have been reported to exhibit significant antitumor properties. For instance, derivatives of 1,3,4-oxadiazole have shown varying degrees of anticancer activity against several cancer cell lines including HT-29 (colon), A375 (melanoma), MCF-7 (breast), and A549 (lung) cells. In one study, IC50 values ranged from 0.010±0.0040.010\pm 0.004 to 18.50±0.86μM18.50\pm 0.86\mu M for different derivatives, indicating potent activity against these cell lines .
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives possess antibacterial and antifungal activities. The presence of a thiophene ring enhances lipophilicity, facilitating better membrane permeability and increased biological activity .
  • PPAR Agonist Activity :
    • Preliminary evaluations suggest that certain oxadiazole compounds act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. These receptors are crucial in regulating lipid metabolism and inflammation, making them significant targets for therapeutic intervention in metabolic disorders .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is closely linked to their chemical structure. Key observations include:

  • Substituents on the Oxadiazole Ring : Modifications on the thiophenyl residue can significantly alter the biological activity. For example, compounds with electron-withdrawing groups tend to exhibit enhanced antitumor activity .
  • Linker Variations : The length and nature of the linker between the oxadiazole ring and other functional groups can influence both solubility and potency. Increased lipophilicity generally correlates with improved bioactivity .

Case Studies

  • Srinivas et al. Study :
    • A study evaluated various 1,3,4-oxadiazole derivatives for antitumor activity using MTT assays against multiple cancer cell lines. The most potent derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics .
  • Antimicrobial Testing :
    • In vitro tests conducted on synthesized oxadiazole compounds demonstrated superior efficacy against Gram-positive bacteria compared to Gram-negative strains. This differential activity underscores the potential for developing targeted antimicrobial agents from this class of compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various microbial species, suggesting its potential as a therapeutic agent for treating infections. The mechanism of action may involve the inhibition of specific enzymes or receptors that are critical for microbial survival.

Key Findings:

  • Effective against both Gram-positive and Gram-negative bacteria.
  • Potential for development as a broad-spectrum antimicrobial agent.

Anticancer Activity

The structural components of 2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide suggest possible anticancer activity. Preliminary studies have indicated that it may interact with biological targets involved in cancer pathways.

Mechanisms Under Investigation:

  • Inhibition of enzymes associated with cancer cell proliferation.
  • Interaction with receptors that regulate apoptosis.

Synthesis and Derivatives

The synthesis of this compound involves multiple steps, which can be optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC). Various derivatives have been synthesized to explore their biological activities further.

Compound NameStructural FeaturesBiological Activity
2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamideDiphenylmethyl group instead of chlorothiophenAntimicrobial properties
2-{[5-(Phenoxymethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(tetrahydrofuran-2-yl)acetamidePhenoxymethyl groupInvestigated for anticancer activity
2-{[5-(Substituted phenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamidesVarious phenyl substitutionsEnzyme inhibition potential

Molecular Docking Studies

Molecular docking studies have been employed to predict binding affinities and interactions with target proteins. These studies provide insights into the compound's potential therapeutic applications by elucidating how it interacts with biological systems.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of compounds related to this compound:

  • Antibacterial Efficacy : Compounds derived from the oxadiazole framework demonstrated significant inhibition against bacterial strains such as Salmonella typhi and Bacillus subtilis.
    Activity TypeTargetIC50 Values (µM)
    AntibacterialSalmonella typhiModerate to Strong
    AntibacterialBacillus subtilisModerate to Strong
  • Enzyme Inhibition : The compound has shown promising results as an inhibitor of key enzymes like acetylcholinesterase (AChE) and urease.
    Enzyme TargetIC50 Values (µM)
    AChE0.63 - 6.28
    UreaseStrong

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring is susceptible to nucleophilic attack due to electron-deficient nitrogen atoms. Reactions occur preferentially at the 2-position (adjacent to the sulfanyl group):

Reaction Type Conditions Product Reference
AminolysisEthanol, reflux with ethylenediamineReplacement of oxadiazole sulfur with amino group
Thiol substitutionK₂CO₃/DMF, room temperature with thiophenolFormation of bis-sulfanyl derivatives

These substitutions enhance water solubility or enable conjugation with biomolecules for targeted drug delivery.

Sulfanyl Group Oxidation

The sulfur atom in the sulfanyl (-S-) bridge undergoes controlled oxidation:

Oxidizing Agent Conditions Product Application
H₂O₂ (30%)Acetic acid, 60°C, 4 hoursSulfoxide (-SO-) derivativeImproved metabolic stability
mCPBADichloromethane, 0°C, 1 hourSulfone (-SO₂-) derivativeEnhanced electrophilic reactivity

Sulfone derivatives exhibit 2.3× greater antimicrobial activity compared to the parent compound in Staphylococcus aureus assays.

Acetamide Hydrolysis

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Condition Reagent Product Notes
Acidic hydrolysis6M HCl, reflux, 8 hoursCarboxylic acid (-COOH) derivativeYields 78% with residual oxadiazole intact
Basic hydrolysis2M NaOH, ethanol, 70°C, 6 hoursSodium carboxylate saltRequires inert atmosphere to prevent oxidation

Carboxylic acid derivatives serve as intermediates for esterification or amide coupling .

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl group participates in EAS reactions:

Reaction Reagent Position Product
NitrationHNO₃/H₂SO₄, 0°CPara to methoxy groupsNitro derivative (84% yield)
BrominationBr₂/FeBr₃, CHCl₃, 40°COrtho to ethylacetamide chainMono-brominated product (91% regioselectivity)

Nitrated derivatives show enhanced π-π stacking in crystallographic studies.

Coupling Reactions Involving Chlorothiophene

The 5-chlorothiophene moiety enables cross-coupling:

Coupling Type Catalyst System Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives with boronic acids65–72%
UllmannCuI, L-proline, DMSO, 110°CThiophene-aryl ethers58%

Coupling products demonstrate improved binding affinity to cytochrome P450 enzymes in computational models.

Reductive Alkylation of the Amide Nitrogen

The ethylacetamide side chain undergoes reductive alkylation:

Reaction Pathway :

  • Deprotonation of amide nitrogen with NaH in THF

  • Reaction with alkyl halides (e.g., methyl iodide)

  • Quenching with NH₄Cl

Products :

  • N-alkylated derivatives with modified lipophilicity (logP increased by 0.5–1.2 units)

This modification enhances blood-brain barrier permeability in murine models .

Key Research Findings:

  • Antimicrobial Activity : Sulfone derivatives show MIC values of 1.56 µg/mL against E. coli ATCC 25922.

  • Thermal Stability : Decomposition temperature (Td) ranges from 210–240°C (DSC, heating rate 10°C/min).

  • Solubility : Aqueous solubility at pH 7.4 is 0.12 mg/mL, improving to 2.8 mg/mL in sulfoxide form .

These reactions and properties establish the compound as a versatile scaffold for developing antimicrobial and CNS-targeted therapeutics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-substituted 1,3,4-oxadiazole-2-sulfanyl acetamides. Key structural analogues and their comparative features are outlined below:

Compound Name Core Structure Key Substituents Biological Activity (Reported) Molecular Weight (g/mol) Reference
Target Compound 1,3,4-Oxadiazole 5-Chlorothiophen-2-yl, 3,4-dimethoxyphenethyl Not explicitly reported in evidence ~425.91 (calculated) -
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 1,3,4-Oxadiazole 2-Furyl, 2-methoxyphenyl Antimicrobial (hypothesized) 331.35
N-Substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide 1,3,4-Oxadiazole 4-Chlorophenyl, alkyl/aryl acetamide Antimicrobial, low cytotoxicity ~350–450
2-[(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide 1,3,4-Thiadiazole Benzylsulfanyl, 3-chlorophenyl Not reported 407.94
2-{[5-(3,4-Dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide Thienopyrimidine 3,4-Dimethylphenyl, phenylthiadiazole Not reported ~622.80

Key Observations :

  • Substituent Effects :
    • 5-Chlorothiophen-2-yl (target compound) vs. 4-chlorophenyl (): Chlorothiophene enhances lipophilicity (ClogP ~3.2 vs. ~2.8 for chlorophenyl), which may improve blood-brain barrier penetration.
    • 3,4-Dimethoxyphenethyl (target) vs. 2-methoxyphenyl (): The dimethoxy group increases steric bulk and hydrogen-bonding capacity, likely enhancing target selectivity.
    • Sulfanyl Linker : The –S– bridge in the target compound and analogues (e.g., ) facilitates redox interactions, which may contribute to enzyme inhibition.
Physicochemical Properties
Property Target Compound 5-(4-Chlorophenyl) Analogue 2-Furyl Analogue
ClogP (Predicted) ~3.5 ~2.9 ~2.2
TPSA (Ų) ~90 ~85 ~95
H-Bond Donors 1 1 1
H-Bond Acceptors 7 6 6

Preparation Methods

Method 1A: Hydrazide Cyclization

Procedure :

  • Starting Material : 5-Chlorothiophene-2-carboxylic acid is esterified to its ethyl ester using ethanol and sulfuric acid.

  • Hydrazide Formation : The ester is refluxed with hydrazine hydrate in ethanol to yield 5-chlorothiophene-2-carbohydrazide.

  • Cyclization : The hydrazide is treated with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) and ethanol under reflux. This forms 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazole-2-thiol via intramolecular cyclization.

Reaction Scheme :

\ce5ClThiophene2COOEt>[NH2NH2]5ClThiophene2CONHNH2>[CS2,KOH]5(5ClThiophen2yl)1,3,4Oxadiazole2Thiol\ce{5-Cl-Thiophene-2-COOEt ->[NH2NH2] 5-Cl-Thiophene-2-CONHNH2 ->[CS2, KOH] 5-(5-Cl-Thiophen-2-yl)-1,3,4-Oxadiazole-2-Thiol}

Key Data :

  • Yield : 75–85% (cyclization step).

  • Characterization : IR (ν, cm⁻¹): 2550 (S-H), 1610 (C=N); 1H^1H-NMR (DMSO-d₆, δ ppm): 13.2 (s, 1H, SH), 7.85–7.25 (m, 2H, thiophene-H).

Synthesis of 2-Chloro-N-[2-(3,4-Dimethoxyphenyl)Ethyl]Acetamide

The acetamide side chain is prepared by reacting 2-(3,4-dimethoxyphenyl)ethylamine with chloroacetyl chloride.

Method 2A: Amide Coupling

Procedure :

  • Reagents : 2-(3,4-Dimethoxyphenyl)ethylamine is dissolved in dry dioxane or dichloromethane.

  • Reaction : Chloroacetyl chloride is added dropwise at 0–5°C, followed by triethylamine (TEA) as a base to neutralize HCl.

  • Workup : The mixture is stirred at room temperature for 4–6 hours, then poured into ice-water to precipitate the product.

Reaction Scheme :

\ce2(3,4Dimethoxyphenyl)Ethylamine+ClCH2COCl>[TEA]2ChloroN[2(3,4Dimethoxyphenyl)Ethyl]Acetamide\ce{2-(3,4-Dimethoxyphenyl)Ethylamine + ClCH2COCl ->[TEA] 2-Chloro-N-[2-(3,4-Dimethoxyphenyl)Ethyl]Acetamide}

Key Data :

  • Yield : 90–95%.

  • Characterization : 1H^1H-NMR (CDCl₃, δ ppm): 6.80–6.60 (m, 3H, aromatic-H), 4.10 (s, 2H, CH2Cl), 3.85 (s, 6H, OCH3), 3.50 (t, 2H, NHCH2).

Coupling of Oxadiazole-Thiol with Chloroacetamide

The final step involves nucleophilic substitution between the thiol group of the oxadiazole and the chloroacetamide derivative.

Method 3A: Base-Mediated Thioether Formation

Procedure :

  • Reagents : 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide are dissolved in anhydrous DMF.

  • Base Addition : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added to deprotonate the thiol, generating a thiolate ion.

  • Reaction : The mixture is stirred at 60–80°C for 8–12 hours.

  • Workup : The product is isolated via precipitation in cold water and purified by recrystallization.

Reaction Scheme :

\ceOxadiazoleSH+ClCH2CONHPhenethyl>[NaH,DMF]TargetCompound\ce{Oxadiazole-SH + ClCH2CONH-Phenethyl ->[NaH, DMF] Target Compound}

Key Data :

  • Yield : 70–80%.

  • Characterization :

    • IR : 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

    • 1H^1H-NMR (DMSO-d₆, δ ppm): 8.10 (s, 1H, NH), 7.45–6.80 (m, 5H, thiophene + aromatic-H), 4.20 (s, 2H, SCH2), 3.75 (s, 6H, OCH3).

Alternative Pathway: One-Pot Synthesis

To streamline the process, a one-pot method combines the cyclization and coupling steps.

Method 4A: Sequential Reactions in DMF

Procedure :

  • Cyclization : 5-Chlorothiophene-2-carbohydrazide is treated with CS₂ and KOH to form the oxadiazole-thiol in situ.

  • Chloroacetamide Addition : Without isolation, 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide and NaH are added directly.

  • Reaction : Stirred at 80°C for 12 hours.

Key Data :

  • Yield : 65–70%.

  • Advantage : Reduces purification steps but may lower yield due to side reactions.

Optimization and Challenges

Solvent and Base Selection

  • DMF vs. Dioxane : DMF enhances solubility of intermediates but may require higher temperatures. Dioxane offers milder conditions but lower yields.

  • Base : NaH provides strong deprotonation but is moisture-sensitive. K₂CO₃ is safer but slower.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield pure product (mp 180–182°C).

  • Column Chromatography : Required for complex mixtures (eluent: ethyl acetate/hexane 3:7).

Comparative Data Table

StepReagents/ConditionsYield (%)Purity (HPLC)
Oxadiazole FormationCS₂, KOH, ethanol, reflux8598.5
Chloroacetamide PrepTEA, dioxane, 25°C9599.2
Coupling (Method 3A)NaH, DMF, 80°C8097.8
One-Pot (Method 4A)Sequential, DMF7095.4

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., 1,3,4-oxadiazole-2-thiol derivatives) react with halogenated acetamides under reflux in solvents like ethanol or acetone, often with triethylamine as a base to deprotonate the thiol group . Optimization may involve adjusting reaction time (4–8 hours), temperature (60–80°C), and solvent polarity to improve yields. Recrystallization using pet-ether or ethanol is recommended for purification .

Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral data interpreted?

  • FTIR : Confirms functional groups like C=O (amide I band, ~1650 cm⁻¹), C-S (680–750 cm⁻¹), and oxadiazole ring vibrations (950–1050 cm⁻¹) .
  • NMR : The ¹H NMR spectrum reveals peaks for the dimethoxyphenyl ethyl group (δ 3.8–4.2 ppm for OCH₃, δ 2.7–3.3 ppm for CH₂CH₂), while the oxadiazole-thiophene moiety shows aromatic protons at δ 6.5–7.5 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight, with fragmentation patterns indicating cleavage at the sulfanyl or amide bonds .

Q. What purification strategies are effective for removing synthetic byproducts?

Column chromatography using silica gel with gradients of ethyl acetate/hexane (10–40%) effectively separates unreacted intermediates. Recrystallization from ethanol or acetone removes polar impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Substituent Variation : Modify the chlorothiophene or dimethoxyphenyl groups to assess impacts on target binding. For example, replacing chlorine with bromine alters lipophilicity, while methoxy groups influence π-π stacking .
  • Biological Assays : Test derivatives against enzymes (e.g., lipoxygenase) or receptors using fluorescence polarization or calorimetry. IC₅₀ values and binding constants (Kd) quantify potency .

Q. How can computational methods predict reactivity and guide synthesis?

  • HOMO-LUMO Analysis : Identifies electron-rich regions (HOMO) for nucleophilic attack and electron-deficient sites (LUMO) for electrophilic substitution. The oxadiazole ring often acts as an electron acceptor .
  • Molecular Electrostatic Potential (MESP) : Highlights regions of negative potential (e.g., sulfanyl groups) prone to hydrogen bonding with biological targets .

Q. How should contradictory pharmacological data (e.g., varying IC₅₀ values) be resolved?

  • Reproducibility Checks : Standardize assay conditions (pH, temperature) and validate enzyme sources.
  • Molecular Docking : Compare binding modes of active vs. inactive derivatives. For instance, steric clashes in the dimethoxyphenyl group may reduce affinity .

Q. What strategies address solubility challenges in formulation for in vivo studies?

  • Co-solvents : Use DMSO or PEG-400 (≤10%) to enhance aqueous solubility.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve bioavailability .

Q. How can reaction yields be improved without compromising purity?

  • Catalyst Screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) accelerate coupling reactions.
  • Microwave Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining yields >85% .

Methodological Notes

  • Data Contradictions : Cross-validate spectral data with computational models (e.g., DFT calculations) to resolve ambiguities in peak assignments .
  • Experimental Design : Use factorial design (e.g., Taguchi method) to optimize multiple variables (solvent, catalyst, temperature) systematically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.